molecular formula C16H16N2S B2437634 5-methyl-2-((2-methylbenzyl)thio)-1H-benzo[d]imidazole CAS No. 637323-00-3

5-methyl-2-((2-methylbenzyl)thio)-1H-benzo[d]imidazole

Cat. No. B2437634
CAS RN: 637323-00-3
M. Wt: 268.38
InChI Key: JJLPSRCJZIELNR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzimidazole derivatives involves reacting 2-mercaptobenzimidazole with a variety of substituted benzyl bromide . The exact synthesis process for 5-methyl-2-((2-methylbenzyl)thio)-1H-benzo[d]imidazole is not specified in the available resources.

Scientific Research Applications

Antibacterial and Antifungal Activities

Imidazole derivatives, including the compound , have demonstrated antibacterial and antifungal properties . These compounds can inhibit microbial growth and are of interest for developing novel antimicrobial agents.

Anticancer Potential

Imidazole-containing compounds often exhibit diverse biological activities, including anticancer effects. The 1,3,4-oxadiazole nucleus, present in our compound, is particularly relevant for cancer treatment . Researchers explore its potential as an antitumor agent.

Anti-Inflammatory Properties

Imidazole derivatives have been investigated for their anti-inflammatory effects. These compounds may modulate inflammatory pathways and hold promise for managing inflammatory conditions .

Antiviral Applications

Imidazole-based molecules, due to their structural versatility, are studied for antiviral activity. Researchers evaluate their ability to inhibit viral replication and entry .

Anticonvulsant and Neuroprotective Effects

Certain imidazole derivatives exhibit anticonvulsant properties. Their impact on neuronal function and potential neuroprotective effects are areas of interest .

Chiral Auxiliary and Asymmetric Catalysis

Imidazolidine-2-thione derivatives, related to our compound, serve as chiral auxiliaries and ligands for asymmetric catalysis . These applications are relevant in synthetic chemistry.

Metal Complexes and Therapeutic Areas

Metal complexes of heterocyclic thione ligands, including imidazolidine-2-thione, have antifungal activity . Researchers explore their therapeutic potential in various areas.

DNA-Based Structures and Histidine Metabolism

Imidazole is a core component of histidine, purine, histamine, and DNA-based structures . Understanding its role in these biological contexts informs drug design and development.

properties

IUPAC Name

6-methyl-2-[(2-methylphenyl)methylsulfanyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2S/c1-11-7-8-14-15(9-11)18-16(17-14)19-10-13-6-4-3-5-12(13)2/h3-9H,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLPSRCJZIELNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-2-((2-methylbenzyl)thio)-1H-benzo[d]imidazole

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